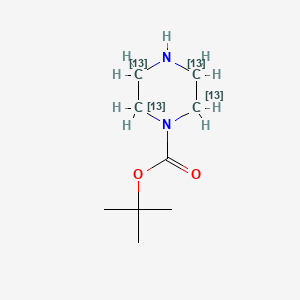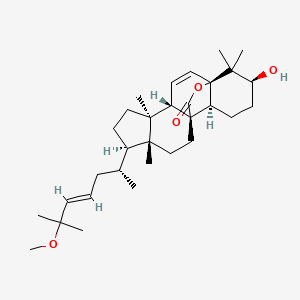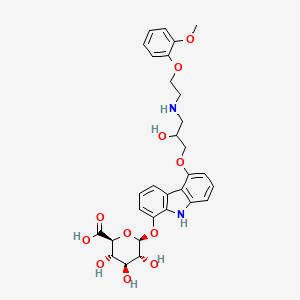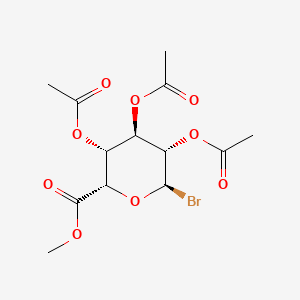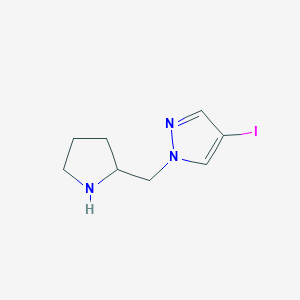
(S)-2-Methyl-1-(4-toluenesulfonyloxy)hexane-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-Methyl-1-(4-toluenesulfonyloxy)hexane-d3 is a chiral compound often used in organic synthesis. The presence of the deuterium atoms (indicated by the “d3” suffix) makes it particularly useful in studies involving isotopic labeling. This compound is characterized by its specific stereochemistry, which can influence its reactivity and interactions in various chemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Methyl-1-(4-toluenesulfonyloxy)hexane-d3 typically involves the following steps:
Starting Material: The synthesis begins with a suitable chiral precursor, such as (S)-2-Methyl-1-hexanol.
Tosylation: The hydroxyl group of the precursor is converted into a tosylate group using p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. This step forms (S)-2-Methyl-1-(4-toluenesulfonyloxy)hexane.
Deuterium Exchange: The final step involves the exchange of hydrogen atoms with deuterium atoms, typically using a deuterium source like deuterium gas (D2) or deuterated solvents.
Industrial Production Methods
In an industrial setting, the production of this compound would follow similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
(S)-2-Methyl-1-(4-toluenesulfonyloxy)hexane-d3 can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The tosylate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Reduction: The compound can be reduced to form the corresponding alcohol.
Oxidation: Oxidation reactions can convert the compound into different functional groups, depending on the reagents used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium cyanide (KCN), and alkoxide ions (RO-).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products
Nucleophilic Substitution: Products include azides, nitriles, and ethers.
Reduction: The major product is the corresponding alcohol.
Oxidation: Products vary depending on the specific oxidation conditions but can include ketones, aldehydes, or carboxylic acids.
科学研究应用
(S)-2-Methyl-1-(4-toluenesulfonyloxy)hexane-d3 has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Employed in isotopic labeling studies to trace metabolic pathways and understand biological processes.
Medicine: Investigated for its potential use in drug development and as a tool in pharmacokinetic studies.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (S)-2-Methyl-1-(4-toluenesulfonyloxy)hexane-d3 depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the tosylate group acts as a leaving group, allowing the nucleophile to attack the carbon center. In reduction reactions, the compound is converted to an alcohol through the addition of hydrogen atoms.
相似化合物的比较
Similar Compounds
®-2-Methyl-1-(4-toluenesulfonyloxy)hexane-d3: The enantiomer of the compound, with different stereochemistry.
2-Methyl-1-(4-toluenesulfonyloxy)hexane: The non-deuterated version of the compound.
(S)-2-Methyl-1-hexanol: The precursor used in the synthesis of the compound.
Uniqueness
(S)-2-Methyl-1-(4-toluenesulfonyloxy)hexane-d3 is unique due to its specific stereochemistry and the presence of deuterium atoms. These features make it particularly valuable in isotopic labeling studies and in reactions where stereochemistry plays a crucial role.
属性
分子式 |
C14H22O3S |
|---|---|
分子量 |
273.41 g/mol |
IUPAC 名称 |
[(2S)-2-(trideuteriomethyl)hexyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C14H22O3S/c1-4-5-6-13(3)11-17-18(15,16)14-9-7-12(2)8-10-14/h7-10,13H,4-6,11H2,1-3H3/t13-/m0/s1/i3D3 |
InChI 键 |
AOWAQOSWMSVFSV-LPCKOZKESA-N |
手性 SMILES |
[2H]C([2H])([2H])[C@@H](CCCC)COS(=O)(=O)C1=CC=C(C=C1)C |
规范 SMILES |
CCCCC(C)COS(=O)(=O)C1=CC=C(C=C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


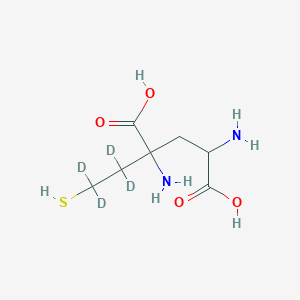
![2-[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-1,8-dihydroxy-6-methoxyxanthen-9-one](/img/structure/B13437157.png)
![[(1R,2R,3S,4R)-4-amino-2,3-difluorocyclopentyl]methanol](/img/structure/B13437164.png)
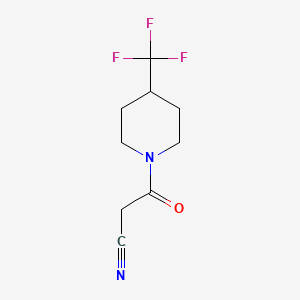
![(S)-8-Methyl-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13437178.png)
![(16b)-21-(Acetyloxy)-2'-methyl-5'H-Pregna-1,4-dieno[17,16-d]oxazole-3,11,20-trione](/img/structure/B13437180.png)
![(2S,3S,4S,5R,6S)-6-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-3,4,5-trihydroxy-6-methoxyoxane-2-carbaldehyde](/img/structure/B13437184.png)
![(S)-(-)-5-[(2-Acetoxypropanoyl)amino]-2,4,6-triiodoisophthalic Acid](/img/structure/B13437192.png)
